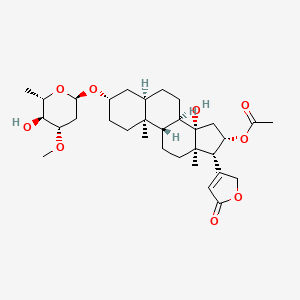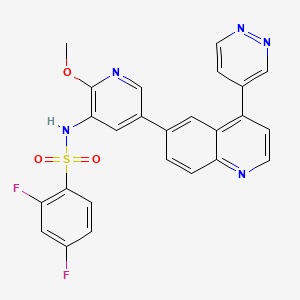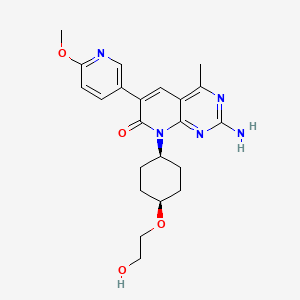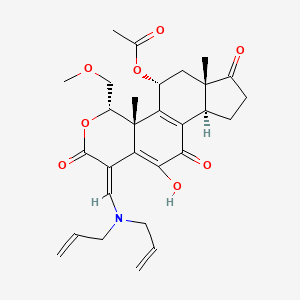
3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea
説明
VUF 5574 is an antagonist of the adenosine A3 receptor (Ki = 4.03 nM for the recombinant human receptor). It is greater than 2,500-fold selective for adenosine A3 over A1 and A2A receptors. VUF 5574 (100 nM) decreases phosphorylation of ERK1/2 induced by adenosine in isolated porcine coronary artery smooth muscle cells. It increases oxygen-glucose deprivation-induced reductions in the amplitude of field excitatory postsynaptic potentials (EPSPs) in a rat hippocampal slice model of ischemia when used at a concentration of 100 nM. VUF 5574 (2 µg, intracisternal) reduces sodium nitroprusside-induced heart rate increases in rats.
VUF5574 is a potent, selective, competitive antagonist for the human adenosine A3 receptor (Ki = 4 nM). VUF5574 displays ≥ 2500-fold selectivity over A1 and A2A receptors.
科学的研究の応用
Synthesis and Chemical Properties
Stereoselective Synthesis : A significant application of urea derivatives, including those similar to 3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea, is in the stereoselective synthesis of active metabolites of potent kinase inhibitors. For example, a stereoselective synthesis process was employed for an active metabolite of the PI3 kinase inhibitor PKI-179 (Chen et al., 2010).
Novel Tricyclic Compounds : Urea derivatives have been used in the formation of new tricyclic compounds with pyrimido[4,5-d]pyrimidine fragment, such as the 7,8-dihydro-1H-pyrimido[4,5,6-de]quinazoline derivatives. These compounds showcase the versatility of urea derivatives in creating complex chemical structures (Dorokhov et al., 2011).
Biological Evaluation and Applications
Anticancer Properties : Certain urea derivatives have shown significant antiproliferative effects in vitro against cancer cell lines. For instance, a study found that specific urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents exhibited notable antiproliferative effects, particularly against breast carcinoma MCF-7 cell line (Perković et al., 2016).
Adenosine Receptor Antagonism : Quinazoline urea derivatives have been identified as antagonists for human adenosine A(3) receptors. These compounds have potential applications in the modulation of adenosine receptor activity, which is relevant in various physiological processes (van Muijlwijk-Koezen et al., 2000).
Supramolecular Chemistry and Materials Science
- Supramolecular Gelators : In the field of materials science, quinoline urea derivatives have been studied for their role as supramolecular gelators in the formation of Ag-complexes. This demonstrates the utility of urea derivatives in materials chemistry and nanotechnology applications (Braga et al., 2013).
Other Applications
- Insecticidal Activity : Pyridine derivatives, including those similar to 3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea, have been explored for their potential as insecticides. A study on various pyridine derivatives revealed significant insecticidal activities, indicating potential applications in agricultural pest control (Bakhite et al., 2014).
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFEJSZTVWUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398737 | |
| Record name | VUF 5574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea | |
CAS RN |
280570-45-8 | |
| Record name | VUF 5574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



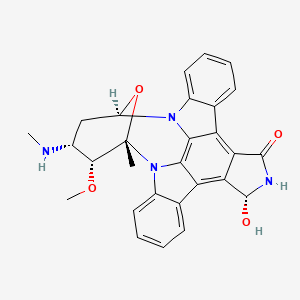
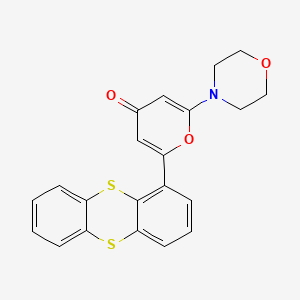


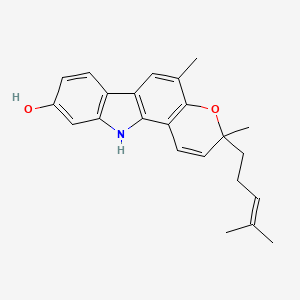
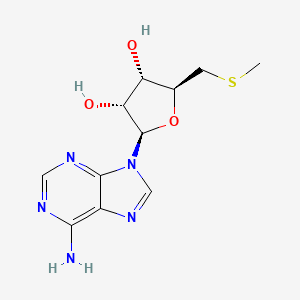

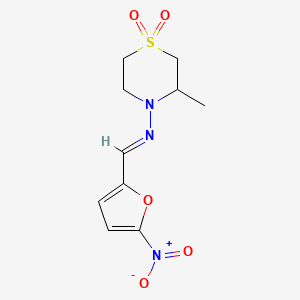
![2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1683998.png)
